N-(4-phenylphenyl)-2-methylpropionamide
Description
N-(4-Phenylphenyl)-2-methylpropionamide is an amide derivative characterized by a biphenyl (4-phenylphenyl) group attached to the nitrogen atom of a 2-methylpropionamide backbone. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol. The biphenyl moiety confers significant hydrophobicity, while the methyl group on the propionamide chain may influence steric and electronic properties.
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-methyl-N-(4-phenylphenyl)propanamide |
InChI |
InChI=1S/C16H17NO/c1-12(2)16(18)17-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,17,18) |
InChI Key |
QZTAGTVZTXBJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds:
N-(4-Benzoylphenyl)-2-Methylpropionamide (CAS 118059-80-6) Structure: Features a benzoyl (C₆H₅CO-) group instead of biphenyl. Molecular Weight: 267.32 g/mol. Synthesis: Likely synthesized via amide coupling reagents (e.g., EDC, HOBt) similar to methods described for biphenyl analogs .
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)
- Structure : Contains a piperidinyl ring with a methoxymethyl substituent.
- Molecular Weight : 288.38 g/mol.
- Application : Explicitly used as a pharmaceutical intermediate, highlighting the role of amide derivatives in drug development .
2-(4-Chloro-2-Methylphenoxy)-N-Phenylpropanamide (CAS 13740-38-0) Structure: Includes a chlorophenoxy group and phenylamide.
Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (mg/mL)* |
|---|---|---|---|---|
| N-(4-Phenylphenyl)-2-methylpropionamide | Biphenyl, 2-methyl | 239.32 | ~4.2 | <0.1 (aqueous) |
| N-(4-Benzoylphenyl)-2-methylpropionamide | Benzoyl, 2-methyl | 267.32 | ~3.8 | <0.1 (aqueous) |
| N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide | Piperidinyl, methoxymethyl | 288.38 | ~2.5 | ~1–5 (aqueous) |
| 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide | Chlorophenoxy, phenyl | 299.77 | ~3.9 | <0.1 (aqueous) |
*Predicted using ChemDraw and analogous data. Biphenyl and benzoyl derivatives exhibit low aqueous solubility due to hydrophobicity, while piperidinyl analogs show moderate improvement due to polar substituents .
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